molecular formula C11H13N3O2S B4793003 4-(2,4-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

4-(2,4-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B4793003
M. Wt: 251.31 g/mol
InChI Key: HJLNKYULOYCPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, commonly known as DMTT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTT belongs to the class of 1,2,4-triazole compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of DMTT is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis (programmed cell death) in cancer cells. DMTT has also been shown to modulate the immune system, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
DMTT has been shown to have a range of biochemical and physiological effects. In vitro studies have reported that DMTT can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anticancer and antimicrobial activities. DMTT has also been shown to modulate the expression of certain genes involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

DMTT has several advantages for laboratory experiments, including its high degree of purity, stability, and solubility in various solvents. However, one limitation of DMTT is its relatively high cost compared to other compounds with similar biological activities.

Future Directions

There are several future directions for research on DMTT. One area of interest is the development of new synthetic methods for DMTT that are more efficient and cost-effective. Another area of interest is the investigation of DMTT's potential applications in material science, such as its use in the synthesis of new polymers or as a catalyst in chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of DMTT and to optimize its potential therapeutic applications.

Scientific Research Applications

DMTT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMTT has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells in vitro and in vivo. DMTT has also been investigated for its potential use as an antimicrobial agent, with studies reporting its activity against a range of bacteria and fungi.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-7-12-13-11(17)14(7)9-5-4-8(15-2)6-10(9)16-3/h4-6H,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLNKYULOYCPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(2,4-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
4-(2,4-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(2,4-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-(2,4-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(2,4-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.